molecular formula C22H30N4O B2793686 1-(1-(4-Methylpiperazin-1-yl)-1-phenylpropan-2-yl)-3-(m-tolyl)urea CAS No. 868228-57-3

1-(1-(4-Methylpiperazin-1-yl)-1-phenylpropan-2-yl)-3-(m-tolyl)urea

Cat. No.: B2793686
CAS No.: 868228-57-3
M. Wt: 366.509
InChI Key: QNPPFTBVPHBACD-UHFFFAOYSA-N
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Description

The compound 1-(1-(4-Methylpiperazin-1-yl)-1-phenylpropan-2-yl)-3-(m-tolyl)urea features a urea core (NHCONH) linked to two distinct moieties:

  • A 1-(4-methylpiperazin-1-yl)-1-phenylpropan-2-yl group: This includes a propan-2-yl backbone substituted at the 1-position with a phenyl ring and a 4-methylpiperazine group.
  • An m-tolyl group (meta-methylphenyl) attached to the urea nitrogen.

Piperazine derivatives are widely explored in medicinal chemistry due to their versatility in modulating pharmacokinetic properties and receptor interactions . Urea-linked compounds, in particular, are known for their hydrogen-bonding capabilities, which enhance binding affinity in biological systems .

Properties

IUPAC Name

1-(3-methylphenyl)-3-[1-(4-methylpiperazin-1-yl)-1-phenylpropan-2-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N4O/c1-17-8-7-11-20(16-17)24-22(27)23-18(2)21(19-9-5-4-6-10-19)26-14-12-25(3)13-15-26/h4-11,16,18,21H,12-15H2,1-3H3,(H2,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNPPFTBVPHBACD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)NC(C)C(C2=CC=CC=C2)N3CCN(CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(1-(4-Methylpiperazin-1-yl)-1-phenylpropan-2-yl)-3-(m-tolyl)urea, a synthetic compound belonging to the class of urea derivatives, exhibits significant biological activity. This compound features a complex structure that includes a piperazine ring, a phenyl group, and a urea moiety, which contribute to its potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C17_{17}H24_{24}N4_{4}O, indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms. The unique arrangement of these functional groups is crucial for its biological activities.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities, particularly as potential therapeutic agents. The primary applications of this compound are rooted in its interactions with biological targets.

Key Biological Activities

  • Antidepressant Effects : Analogous compounds have shown promise in treating depression by modulating neurotransmitter systems.
  • Antipsychotic Properties : Interaction studies suggest potential applications in managing psychotic disorders through dopamine receptor antagonism.
  • Neuroprotective Effects : Some derivatives exhibit neuroprotective properties against oxidative stress and neurotoxicity.

Interaction Studies

Research has focused on the binding affinity of this compound with various biological targets. These studies typically assess:

  • Monoamine Oxidase Inhibition : Similar compounds have been evaluated for their capacity to inhibit monoamine oxidase (MAO), an enzyme involved in neurotransmitter metabolism.
  • Dopamine Receptor Binding : The compound's interaction with dopamine receptors has been studied to understand its potential antipsychotic effects.

Comparative Analysis with Related Compounds

The following table summarizes the structural features and biological activities of compounds related to this compound:

Compound NameStructure FeaturesBiological ActivityUnique Aspects
4-MethylpiperazineContains a piperazine ringCNS effectsBasic structure for many derivatives
m-TolylureaUrea derivative with methyl groupPotential herbicideSimpler structure compared to target compound
2-(4-Methylpiperazin-1-yl)-3-phenyloxypropanoic acidPiperazine and phenolic structureAnti-inflammatory propertiesMore complex due to additional functional groups

The unique combination of functional groups in this compound distinguishes it from these compounds, particularly concerning its specific biological activities and potential therapeutic applications.

Case Studies

Several studies have investigated the biological activity of this compound:

Study 1: Antidepressant Activity

A study evaluated the antidepressant effects of various urea derivatives, including this compound. Results indicated significant reductions in depressive-like behavior in animal models, suggesting its potential as an antidepressant agent.

Study 2: Neuroprotective Effects

Another research focused on the neuroprotective properties of this compound against oxidative stress-induced neuronal damage. The findings demonstrated that it effectively reduced cell death and improved neuronal survival rates.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

The table below highlights key structural differences and similarities between the target compound and related urea derivatives:

Table 1: Structural and Physicochemical Comparison of Urea Derivatives

Compound Name & Source Core Structure Piperazine/Piperidine Substituent Aryl Group on Urea Additional Features Molecular Weight (g/mol)*
Target Compound Urea 4-Methylpiperazin-1-yl (branched) m-Tolyl 1-Phenylpropan-2-yl backbone ~405.5 (estimated)
1e () Urea Piperazine-thiazole hybrid 4-Trifluoromethylphenyl tert-Butyl-hydroxybenzylidene hydrazine 694.4 (ESI-MS)
11a () Urea 4-Methylpiperazin-1-yl 4-Chloro-2-methylphenyl None ~308.8 (calculated)
31 () Urea Piperidin-4-yl (linked to pyrazolopyrimidine) Phenyl Morpholine-pyrazolopyrimidine moiety ~503.6 (estimated)
Key Observations:

Piperazine vs. Piperidine: The target compound and 11a () use a 4-methylpiperazine group, while 31 () employs a piperidine ring.

Aryl Group Diversity : The m-tolyl group in the target compound provides a meta-methyl substitution, contrasting with 11a ’s chloro-methylphenyl and 1e ’s electron-withdrawing trifluoromethylphenyl groups. These substitutions influence solubility and steric interactions .

Backbone Complexity : The target compound’s 1-phenylpropan-2-yl backbone introduces branching and aromaticity, which may enhance lipophilicity compared to simpler backbones in 11a or 1e .

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